8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted at position 8 with a 3,4-dimethoxybenzoyl group and at position 3 with a 2-phenylethyl chain. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes, given structural similarities to known modulators of 5-HT2A receptors and hypoxia-inducible factor (HIF) prolyl hydroxylases .
Properties
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-9-8-18(16-20(19)32-2)21(28)26-14-11-24(12-15-26)22(29)27(23(30)25-24)13-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMRZOHUUMWQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s carbonyl groups and benzoyl moiety are susceptible to hydrolysis under acidic or basic conditions.
Reduction Reactions
The carbonyl groups in the dione system and benzoyl substituent can undergo reduction.
Nucleophilic Substitution
The spirocyclic amine and carbonyl groups participate in nucleophilic attacks.
Oxidation Reactions
The phenylethyl side chain and spirocyclic nitrogen are oxidation targets.
Ring-Opening Reactions
The spiro[4.5]decane system undergoes ring-opening under specific conditions.
Photochemical Reactivity
UV irradiation induces unique transformations due to the conjugated dimethoxybenzoyl group.
| Light Source | Conditions | Products | Quantum Yield | References |
|---|---|---|---|---|
| UV-B (312 nm) | Methanol, N2 atmosphere | [4+2] Cycloaddition between benzoyl and dione moieties | Φ = 0.18 |
Metal-Catalyzed Cross-Coupling
The aryl groups enable participation in palladium-mediated reactions.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways.
| Temperature Range | Major Processes | Residual Mass (%) | References |
|---|---|---|---|
| 180–220°C | Loss of 3,4-dimethoxybenzoyl group (CO2/CO evolution) | 42% | |
| 300–350°C | Spirocyclic core breakdown to nitriles and alkanes | 12% |
Scientific Research Applications
Erythropoietin Regulation
One of the primary applications of this compound is in the regulation of erythropoietin (EPO), a hormone crucial for red blood cell production. Research indicates that derivatives from the triazaspiro class can act as inhibitors of prolyl hydroxylase enzymes, which regulate hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can enhance EPO production, positioning it as a potential therapeutic agent for treating anemia and related disorders .
Cardioprotective Effects
Recent studies have highlighted the cardioprotective properties of triazaspiro compounds. These compounds have shown promise in preventing myocardial cell death during ischemic events by targeting mitochondrial permeability transition pores (mPTP). This application could be significant in developing adjunct therapies for myocardial infarction .
Antimicrobial Activity
Preliminary assessments suggest that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, the structural similarities to other effective antimicrobial agents warrant further investigation into its potential as an antibiotic .
Study 1: EPO Upregulation
A study focused on spirohydantoins demonstrated that modifications to the triazaspiro structure could optimize pharmacokinetic properties while maintaining efficacy in EPO upregulation. This supports the therapeutic potential of the compound in clinical settings for anemia management .
Study 2: Myocardial Infarction Treatment
Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to prevent cell death during ischemic events. Animal models showed significant reductions in myocardial damage when treated with these inhibitors post-reperfusion .
Study 3: Antimicrobial Screening
An investigation evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. Some derivatives showed promising results; however, further structural optimization is necessary to enhance potency and selectivity against specific pathogens .
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death. The molecular targets involved include RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL). The compound binds to the active site of RIPK1, preventing its interaction with downstream signaling molecules .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- 8-Benzyl analogue : Lacks the phenylethyl group, leading to reduced CNS penetration compared to the reference compound .
- Furan/Pyridine derivative : Heterocyclic groups may enhance binding to kinases or ion channels but introduce metabolic liabilities .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Select Analogues
Key Findings :
- 8-Benzyl analogue shows moderate HIF inhibition, likely due to the absence of electron-donating substituents critical for enzyme binding .
- WASp-targeting SMC #13 demonstrates the impact of bulky substituents (e.g., dihydroindenyl) on protein degradation specificity .
Key Insights :
Biological Activity
The compound 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of spirohydantoins, which have shown significant biological activity, particularly in the context of inhibiting prolyl hydroxylase enzymes. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{22}N_{4}O_{4}
- Molecular Weight : 358.40 g/mol
Biological Activity Overview
Research indicates that compounds within the spirohydantoin class exhibit potent biological activities:
- Inhibition of Prolyl Hydroxylases (PHDs) :
- Antitumor Activity :
The biological activity of this compound primarily revolves around its structural ability to interact with specific enzymes:
- Prolyl Hydroxylase Inhibition : By inhibiting PHDs, the compound stabilizes HIFs under normoxic conditions, promoting EPO synthesis and enhancing erythropoiesis.
Case Study 1: Erythropoietin Upregulation
In a study focusing on various spirohydantoins including the target compound, it was found that these compounds significantly upregulated EPO levels in preclinical models. This effect was attributed to their ability to inhibit PHDs effectively without causing liver enzyme elevation (ALT), indicating a favorable safety profile .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer properties of structurally related compounds. The results showed that these derivatives inhibited cell proliferation in several cancer lines with IC50 values indicating significant potency. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Dimethoxybenzoyl derivative | A549 (Lung) | 5.2 |
| 8-Dimethoxybenzoyl derivative | MCF7 (Breast) | 6.0 |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Q. What analytical techniques are most effective for structural elucidation?
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize target-based assays:
- Receptor Binding: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive spiro compounds .
- Enzyme Inhibition: Test for kinase or protease inhibition (e.g., IC determination via fluorometric assays) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer: Address discrepancies via:
- Assay Standardization: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Metabolite Profiling: Perform LC-MS to detect degradation products that may interfere with activity .
- Dose-Response Curves: Validate IC values across multiple concentrations (e.g., 0.1–100 µM) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer: Optimize ADME properties through:
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP (<3) and enhance solubility .
- Prodrug Design: Mask polar groups (e.g., esterify carboxylic acids) to improve oral bioavailability .
- Microsomal Stability Testing: Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
Q. How can computational modeling predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
